molecular formula C16H31NSSn B1421363 2-Methyl-5-(tributylstannyl)thiazole CAS No. 223418-75-5

2-Methyl-5-(tributylstannyl)thiazole

Cat. No. B1421363
M. Wt: 388.2 g/mol
InChI Key: QBVDGHNBPOLJIZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(tributylstannyl)thiazole” is a chemical compound with the CAS Number: 223418-75-5 . It has a molecular weight of 389.21 and its IUPAC name is 2-methyl-5-(tributylstannyl)-1H-1lambda3-thiazole . It is in liquid form at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(tributylstannyl)thiazole” is represented by the InChI code: 1S/C4H5NS.3C4H9.Sn/c1-4-5-2-3-6-4;31-3-4-2;/h2,6H,1H3;31,3-4H2,2H3 . This indicates that the compound consists of a thiazole ring with a methyl group and a tributylstannyl group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)thiazole” are not available, it’s known that tributylstannyl compounds are often used as reagents for arylation of thiazole by Stille cross-coupling .


Physical And Chemical Properties Analysis

“2-Methyl-5-(tributylstannyl)thiazole” is a solid compound with a predicted boiling point of 379.6±35.0 °C . It has a molecular weight of 388.20 .

Scientific Research Applications

Anticancer Applications

  • Anticancer Properties of Thiazole Derivatives : Thiazole derivatives, including those similar to 2-Methyl-5-(tributylstannyl)thiazole, have shown potent anticancer activities. For instance, compounds synthesized from 4-Methyl-2-phenylthiazole-5-carbohydrazide demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
  • Synthesis of Thiazole Derivatives for Anticancer Evaluation : A series of 5-(2′-indolyl)thiazoles synthesized from thioamides showed encouraging anticancer activity and selectivity towards certain cancer cell lines (Vaddula et al., 2016).
  • Anti-Proliferative Effect of Thiazole Analogue in Carcinoma Cell Lines : A thiazole analogue exhibited significant anti-proliferative activity in different human carcinoma cell lines, indicating its potential as a specific anticancer agent (Amin et al., 2017).

Pharmacological Applications

  • Synthesis and Binding Profile of Thiazole Derivatives : A study on the synthesis and binding profile of 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent serotonin-3 receptor antagonist, showed effective penetration into the central nervous system, suggesting its use in neuropharmacology (Rosen et al., 1990).

Chemical Synthesis and Reactions

  • Facile Introduction of Different Substituents : The study of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole showed a facile method for introducing different substituents, leading to the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, indicating its utility in organic synthesis (Hanamoto et al., 2008).
  • Synthesis of Isoxazoles : A study on the synthesis of 5-(tributylstannyl)isoxazoles highlighted their synthesis via the 1,3-dipolar cycloaddition reaction, showing the compound's versatility in chemical reactions (Sakamoto et al., 1991).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects) .

Future Directions

As a unique chemical, “2-Methyl-5-(tributylstannyl)thiazole” is provided to early discovery researchers as part of a collection of unique chemicals . Its potential applications in various fields, especially in medicinal chemistry, are still being explored.

properties

IUPAC Name

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDGHNBPOLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(tributylstannyl)thiazole

Synthesis routes and methods I

Procedure details

To a cold (−78° C.) solution of 2-methylthiazole (2.80 g, 28.2 mmol) in anhydrous THF (100 mL) was added butyllithium (19.41 mL, 31.1 mmol) dropwise. After stirring for 60 min at −78° C., a solution of tributylchlorostannane (9.14 mL, 33.9 mmol) in anhydrous THF was added to the reaction mixture. The reaction mixture was stirred for 30 min at −78° C. and then allowed to warm to RT over a 2 to 3 h period. Saturated aq NaHCO3 was added and the aqueous phase was extracted with ether (3×200 mL). The combined organic phase was dried over anhydrous Na2SO4, filtered, and evaporated in vacuo. The crude product was purified on a silica gel column eluting with 10-50% EtOAc in Hexane over a 60 min period. The fractions were collected and solvent was removed in vacuo to give the title compound as a yellow oil (72%). 1H NMR (500 MHz, DMSO-d6) δ ppm 0.71-0.92 (m, 9 H), 0.96-1.18 (m, 6 H), 1.23-1.38 (m, 6 H), 1.40-1.64 (m, 6 H), 2.69 (s, 3 H), 7.56 (d, J=12.69 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
19.41 mL
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reactant
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Quantity
100 mL
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solvent
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9.14 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
72%

Synthesis routes and methods II

Procedure details

A −78° C. solution of 2-methylthiazole (2 g, 20.17 mmol) in THF (50 mL) was treated drop-wise with n-butyllithium (2.5 M in Hex, 10.49 mL, 26.2 mmol), stirred for 1 h, treated drop-wise with a solution of tributyltin chloride (7.11 mL, 26.2 mmol) in THF (25 mL) and stirred for an additional 1 h at −78° C. The mixture was allowed to warm to RT, stirred for 1 h, treated slowly with ice-cold satd. NaHCO3 (20 mL) and quickly extracted with Et2O (3×). The combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 2-methyl-5-(tributylstannyl)thiazole (6.67 g, 85%). 1H NMR (400 MHz, DMSO-d6): δ 7.55 (s, 1H), 2.67 (s, 3H), 1.54-1.45 (m, 6H), 1.30-1.23 (m, 6H), 1.09-1.04 (m, 6H), 0.83 (t, J=7.3 Hz, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.49 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.11 mL
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reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(tributylstannyl)thiazole
Reactant of Route 2
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2-Methyl-5-(tributylstannyl)thiazole

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